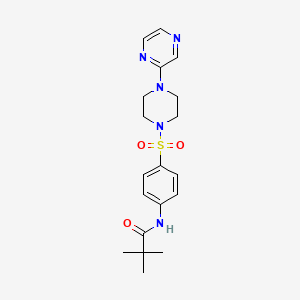![molecular formula C20H16N2OS B2382518 3-Benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-on CAS No. 1207003-96-0](/img/structure/B2382518.png)
3-Benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with benzyl and methylphenyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential antitumor and antimicrobial activities.
Wirkmechanismus
Target of Action
The primary target of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) and Cytochrome bd oxidase (Cyt-bd) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .
Mode of Action
This compound acts as an inhibitor of its targets. It binds to the active sites of EZH2 and Cyt-bd, preventing their normal function . The inhibition of EZH2 leads to a decrease in histone methylation, affecting gene expression . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on cell proliferation and differentiation. The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis , affecting its energy metabolism .
Pharmacokinetics
Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and a favorable ADME profile.
Result of Action
The inhibition of EZH2 by this compound can lead to changes in gene expression, affecting cell proliferation and differentiation . This can result in antitumor activity against various cancer cell lines . The inhibition of Cyt-bd can disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to its death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression of the target proteins can vary depending on the physiological conditions of the cells . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Biochemische Analyse
Biochemical Properties
Similar thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors , indicating potential interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one may have significant effects on various types of cells and cellular processes . For instance, certain thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against cancer cell lines . They can affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with benzyl bromide and 3-methylbenzaldehyde under basic conditions to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share the thienopyrimidine core and have been studied for their biological activities.
Pyrrolo[2,3-d]pyrimidin-4-amines: These analogues of adenine have shown significant biological activities, including anti-HIV, antitumor, and antimicrobial properties.
Uniqueness
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-6-5-9-16(10-14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMPBDUECMZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
oxidoazanium](/img/structure/B2382435.png)
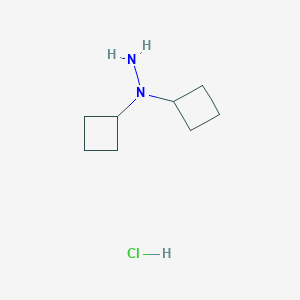
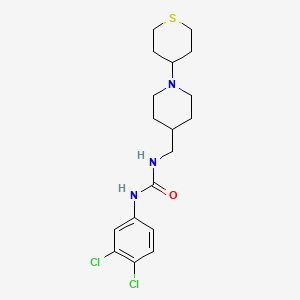
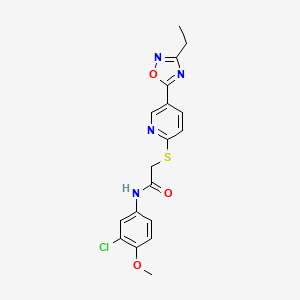
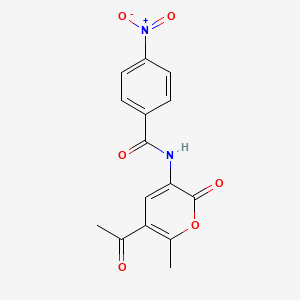
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)

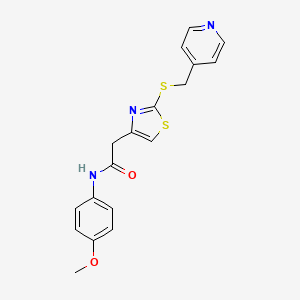

![N-{2-[cyclohexyl(methyl)sulfamoyl]ethyl}-4-methoxybenzamide](/img/structure/B2382450.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382452.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)
